1-(3,4-difluorobenzoyl)-N-(isoxazol-3-yl)azetidine-3-carboxamide
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Description
1-(3,4-difluorobenzoyl)-N-(isoxazol-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H11F2N3O3 and its molecular weight is 307.257. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds derived from similar chemical structures have been synthesized and evaluated for their antimicrobial activities. For example, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Chemical Synthesis and Scale-Up
Efficient scale-up synthesis of compounds containing isoxazole structures, such as BMS-520, demonstrates their potential in pharmaceutical development. These processes feature regioselective cycloaddition and chemoselective hydrolysis, which are crucial for the preparation of compounds for preclinical toxicological studies (Hou et al., 2016).
Structural Characterization
The structural characterization of compounds, such as diflunisal carboxamides, provides insight into their potential pharmaceutical applications. X-ray diffraction studies confirm the structure and packing, which are stabilized by intermolecular hydrogen bonds. This information is essential for understanding the compound's interactions and stability (Zhong et al., 2010).
Novel Heterocyclic Compounds
The generation of new heterocycles carrying a trifluoromethyl group via radical cyclization showcases the versatility of these compounds in organic synthesis. These heterocycles have potential applications in drug discovery and development due to their unique chemical properties (Okano et al., 1996).
Antimycobacterial Evaluation
The structural characterization and evaluation of benzimidazole analogues, like those related to antituberculosis drug candidates, reveal their antimycobacterial properties. These studies contribute to the development of new drugs against tuberculosis and other mycobacterial infections (Richter et al., 2022).
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O3/c15-10-2-1-8(5-11(10)16)14(21)19-6-9(7-19)13(20)17-12-3-4-22-18-12/h1-5,9H,6-7H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULUIUOBSNFIEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=NOC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.